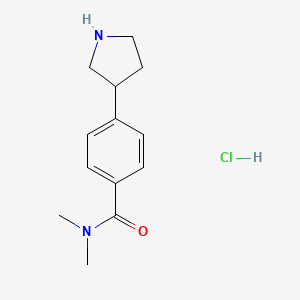
4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-8-methylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction is usually catalyzed by metal salts, Lewis acids, or Brønsted acid catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only increase the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
Scientific Research Applications
4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antibacterial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-8-methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In the case of its antibacterial activity, it is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . For its antimalarial activity, it interferes with the heme detoxification process in the malaria parasite .
Comparison with Similar Compounds
4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as chloroquine and quinine. While all these compounds share a quinoline core, ethyl 4-amino-8-methylquinoline-3-carboxylate is unique due to its specific substituents, which may confer different biological activities and pharmacokinetic properties .
List of Similar Compounds
Chloroquine: An antimalarial drug.
Quinine: Another antimalarial agent.
Camptothecin: An anticancer compound.
Mepacrine: Used for its antiprotozoal properties
Properties
CAS No. |
1234922-77-0 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.267 |
IUPAC Name |
ethyl 4-amino-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-15-12-8(2)5-4-6-9(12)11(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI Key |
RBTSPXHGEBEYEC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=CC=CC2=C1N)C |
Synonyms |
4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)
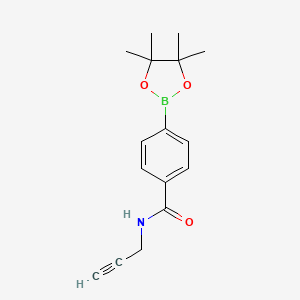
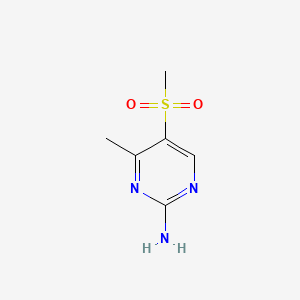
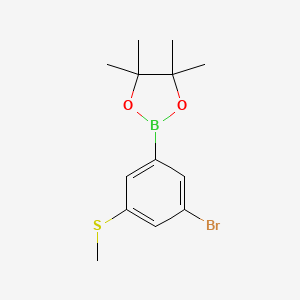

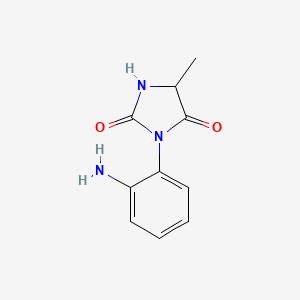
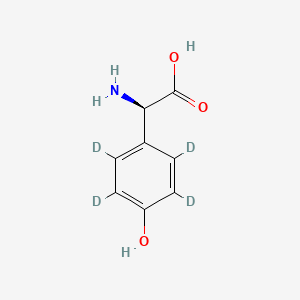

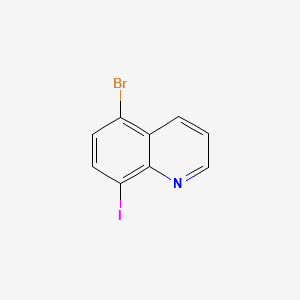
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
